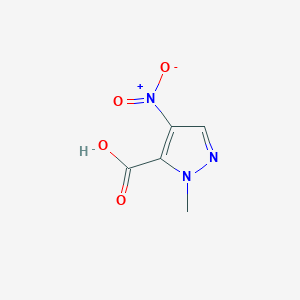

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMMUPJSXUXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343838 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92534-69-5 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92534-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key intermediate in various pharmaceutical applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols for each key transformation, summarizes quantitative data in structured tables, and includes visual representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence:

-

Formation of the Pyrazole Core: Synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate from ethyl acetoacetate.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester to protect the carboxyl group during the subsequent nitration step.

-

Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

-

Hydrolysis: Conversion of the methyl ester back to the target carboxylic acid.

The overall synthetic scheme is depicted below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step involves the formation of the pyrazole ring system.

Protocol:

-

Formation of Ethyl 2-formyl-3-oxobutanoate: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of ethyl acetoacetate (1.0 eq) and ethyl formate (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum. The sodium salt is then carefully neutralized with a cold, dilute solution of hydrochloric acid to afford ethyl 2-formyl-3-oxobutanoate.

-

Cyclization with Methylhydrazine: The crude ethyl 2-formyl-3-oxobutanoate is dissolved in ethanol. To this solution, methylhydrazine (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.

| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Sodium Hydride | 1.0 | Diethyl ether | 0 to RT | 12 | ~85-90 |

| Ethyl acetoacetate | 1.0 | |||||

| Ethyl formate | 1.1 | |||||

| 1b | Methylhydrazine | 1.0 | Ethanol | 0 to RT | 4-6 | ~75-85 |

Step 2: Esterification of 1-Methyl-1H-pyrazole-5-carboxylic acid

To protect the carboxylic acid during nitration, it is converted to a methyl ester. This can be achieved either by direct esterification of the acid obtained from hydrolysis of the ethyl ester, or by transesterification. For this guide, we will proceed with the hydrolysis of the ethyl ester followed by Fischer esterification.

Protocol (Hydrolysis):

-

Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (1:1).

-

Sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux for 2-3 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of 1-methyl-1H-pyrazole-5-carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

Protocol (Fischer Esterification):

-

1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.

-

The mixture is heated to reflux for 4-6 hours.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 1-methyl-1H-pyrazole-5-carboxylate.

| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hydrolysis | Sodium Hydroxide | 2.5 | Ethanol/Water | Reflux | 2-3 | >90 |

| Esterification | Methanol | Excess | Methanol | Reflux | 4-6 | ~90-95 |

| Sulfuric Acid (cat.) | 0.1 |

Step 3: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate

This is the key step to introduce the nitro functionality.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C, methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

| Step | Reagent | Volume Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | Fuming Nitric Acid | 1 | None | 0-10 | 1-2 | ~80-90 |

| Concentrated Sulfuric Acid | 1 |

Step 4: Hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

The final step is the deprotection of the carboxylic acid.

Protocol:

-

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in a mixture of tetrahydrofuran (THF) and water (2:1).

-

Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature for 3-5 hours.

-

The THF is removed under reduced pressure.

-

The aqueous solution is diluted with water and acidified to pH 2-3 with 1M hydrochloric acid.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hydrolysis | Lithium Hydroxide Monohydrate | 1.5 | THF/Water | RT | 3-5 | >95 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, incorporating reaction, workup, and purification.

Caption: General experimental workflow for each synthetic step.

This technical guide provides a comprehensive overview of a robust synthetic route to this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein. The provided quantitative data are estimates based on related literature and may require optimization for specific laboratory conditions.

A Comprehensive Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS Number: 92534-69-5

This technical guide provides an in-depth overview of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its relevance within the broader context of medicinal chemistry.

Core Compound Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a well-established pharmacophore present in numerous therapeutic agents. The presence of a nitro group and a carboxylic acid moiety offers versatile sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 92534-69-5 | [1][2] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| Melting Point | 160-161°C | |

| Boiling Point (Predicted) | 399.0 ± 27.0 °C | |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | |

| Appearance | White to off-white solid | |

| pKa (Predicted) | 2.10 ± 0.50 | |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.29 (1H, s); 3.95 (3H, s) |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported. The following procedure is based on the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

Starting Material: 1-Methyl-1H-pyrazole-5-carboxylic acid

Reagents:

-

Fuming sulfuric acid

-

Fuming nitric acid

-

Crushed ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Under strictly controlled temperature conditions, slowly add fuming sulfuric acid (1977 mmol) dropwise to fuming nitric acid (777 mmol).

-

Add 1-methyl-1H-pyrazole-5-carboxylic acid (277 mmol) in batches to the reaction mixture, ensuring the temperature is maintained below 60°C.

-

After the addition is complete, stir the reaction mixture continuously at the same temperature for 1 hour.

-

Upon completion of the reaction, carefully pour the mixture into crushed ice to quench the reaction.

-

Extract the quenched reaction mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic phases and wash sequentially with water (2 x 250 mL).

-

Dry the combined organic phase with anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield 1-methyl-4-nitro-pyrazole-5-carboxylic acid as a light yellow solid.

This protocol has a reported yield of 50%.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Conceptual Role in Drug Discovery

While specific biological targets for this compound are not extensively documented, its structural motifs are common in medicinal chemistry. Pyrazole derivatives are known to be versatile scaffolds in the design of various therapeutic agents. The following diagram illustrates the conceptual role of such a compound in drug discovery.

Caption: Conceptual pathway from a pyrazole scaffold to potential therapeutic applications.

Discussion and Future Directions

This compound serves as a valuable intermediate in organic synthesis. Its analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is a known impurity in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. This suggests that derivatives of the title compound could be explored for similar biological activities.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The nitro group can act as a bioisostere or be reduced to an amino group, providing a key vector for further molecular elaboration. The carboxylic acid functionality allows for the straightforward formation of amides and esters, enabling the generation of compound libraries for screening against various biological targets.

Future research on this compound could focus on synthesizing a library of derivatives and screening them for various biological activities. Given the known activities of related pyrazole compounds, exploring its potential as an inhibitor of enzymes such as kinases, or as an antimicrobial or anti-inflammatory agent, would be a logical starting point. Detailed structural biology studies of its derivatives in complex with their biological targets could further elucidate their mechanism of action and guide the development of more potent and selective therapeutic agents.

References

In-Depth Technical Guide: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and a hypothetical framework for the synthesis and analysis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid moiety. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, indicates that this compound and its derivatives could exhibit a range of biological activities.

Molecular Weight and Formula

The molecular formula of this compound is C₅H₅N₃O₄. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic composition and the calculated molecular weight of the compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 171.112 |

Hypothetical Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis and characterization of this compound would involve the nitration of a suitable precursor followed by purification and comprehensive analytical characterization.

Caption: Synthesis and Characterization Workflow.

General Experimental Protocol for Nitration

The following is a generalized protocol for the nitration of a pyrazolecarboxylic acid, which would require optimization for the specific synthesis of this compound.

Materials:

-

1-Methyl-1H-pyrazole-5-carboxylic acid (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Distilled water

-

Appropriate organic solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric amount of 1-Methyl-1H-pyrazole-5-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.

-

Dry the purified product under vacuum.

Potential Biological Significance and Future Directions

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group in the target compound is an interesting feature, as it can be bioreduced in vivo to form reactive nitrogen species that may have cytotoxic or signaling effects.

A hypothetical workflow for investigating the biological activity of this compound is presented below. This workflow outlines the logical progression from in vitro screening to more complex cellular and in vivo models.

Caption: Biological Activity Screening Workflow.

Future research on this compound could focus on the synthesis of a library of its derivatives to explore structure-activity relationships (SAR). Investigations into its mechanism of action, particularly the role of the nitro group, could unveil novel therapeutic targets and applications.

Technical Guide: Physicochemical Properties of Pyrazole Carboxylic Acids

Executive Summary

This guide offers a comprehensive technical overview of the key physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, presented as a close analogue to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. It includes a structured summary of quantitative data, detailed experimental protocols for property determination, and graphical workflows to illustrate the characterization processes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Physical and Chemical Properties of the Analogue Compound

The following table summarizes the known physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) . These values provide an informed estimate for the properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₄ | [1][] |

| Molecular Weight | 213.19 g/mol | [1][] |

| Appearance | Yellow to Orange Solid | [] |

| Melting Point | >107 °C | [] |

| Density | 1.45 g/cm³ | [] |

| pKa (Predicted) | 2.16 ± 0.50 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of pyrazole carboxylic acids and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a widely accepted and accurate technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the compound is completely dry.[4] Place a small amount of the solid on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 1-2 mm height is achieved.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]

-

Heating and Observation: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (if known). Reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[4]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal of solid melts into liquid (T2). The melting point is reported as the range T1 - T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the maximum concentration of a solute in a solvent at a given temperature.[7]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., deionized water, buffer solution). The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The calculated concentration is the equilibrium solubility.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base or acid.[9][10]

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret (for titrant delivery)

-

Beaker or reaction vessel

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a buret.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH value at the half-equivalence point, where half of the acid has been neutralized.[11] This point corresponds to the midpoint of the steepest part of the curve.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Caption: Workflow for pKa Determination via Titration.

References

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 3. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 139756-00-6 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 92534-69-5, is a heterocyclic compound belonging to the pyrazole class of molecules. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a nitro group, a methyl group, and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and organic synthesis. While its direct biological applications and involvement in specific signaling pathways are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its relationship to analogous structures.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a methyl group, at the 4-position with a nitro group, and at the 5-position with a carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92534-69-5 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-] | |

| InChI Key | InChI=1S/C5H5N3O4/c1-8-4(5(10)11)2-3-7-8(6(12)13)/h2-3H,1H3,(H,10,11) |

Synthesis

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-5-carboxylate (Precursor)

This step would likely involve the condensation of a suitable three-carbon precursor with methylhydrazine. For instance, the reaction of a β-keto ester with methylhydrazine is a common method for constructing pyrazole rings.

-

Reagents: A suitable β-keto ester, methylhydrazine, and an appropriate solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the β-keto ester in the solvent.

-

Add methylhydrazine dropwise to the solution, potentially with cooling.

-

The reaction mixture would be stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent would be removed under reduced pressure.

-

The crude product would be purified, for example, by column chromatography or recrystallization, to yield methyl 1-methyl-1H-pyrazole-5-carboxylate.

-

Step 2: Nitration of Methyl 1-Methyl-1H-pyrazole-5-carboxylate

The nitration of the pyrazole ring is a crucial step. The conditions for this reaction need to be carefully controlled to achieve the desired regioselectivity (nitration at the 4-position).

-

Reagents: Methyl 1-methyl-1H-pyrazole-5-carboxylate, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid), and a suitable solvent if necessary.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Slowly add the pyrazole precursor to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture would be allowed to stir at a controlled temperature for a specific duration.

-

The reaction would be quenched by carefully pouring it onto crushed ice.

-

The precipitated product, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, would be collected by filtration, washed with cold water until neutral, and dried.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Reagents: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and a solvent system (e.g., a mixture of water and an organic solvent like methanol or ethanol).

-

Procedure:

-

Dissolve the methyl ester in the solvent system.

-

Add an aqueous solution of the base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

-

Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched literature, expected spectral characteristics can be inferred.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the N-methyl protons. - A singlet for the pyrazole ring proton. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - A signal for the N-methyl carbon. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly downfield. - A signal for the carboxylic acid carbon. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - Strong asymmetric and symmetric N-O stretches from the nitro group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 171.11 g/mol . |

Biological Activity and Applications

There is no direct evidence in the reviewed literature detailing the biological activity or specific applications of this compound. However, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.

It is important to distinguish this compound from its close analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid . The latter is a known intermediate in the synthesis of sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5). The structural similarity suggests that this compound could also serve as a building block for the synthesis of other heterocyclic compounds with potential biological activities.

The presence of the nitro group and the carboxylic acid offers multiple reactive sites for further chemical modifications, making it a potentially versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a pyrazole derivative with potential as a synthetic intermediate in medicinal chemistry. While detailed experimental data and biological activity studies are not extensively reported, its chemical structure suggests that it can be synthesized through established methods of pyrazole formation and nitration. Further research is warranted to fully characterize this compound and explore its potential applications in the development of novel therapeutic agents. Researchers interested in this molecule should consider the proposed synthetic route as a starting point for its preparation and subsequent investigation.

References

Spectroscopic Profile of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for the compound 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (C₅H₅N₃O₄, Molecular Weight: 171.11 g/mol ). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation. This guide outlines the theoretical spectral characteristics based on the analysis of its functional groups and structural analogs.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | C3-H of pyrazole ring |

| ~4.0 - 4.2 | Singlet | 3H | N1-CH₃ |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (Carboxylic acid) |

| ~145 - 150 | C4-NO₂ |

| ~135 - 140 | C5-COOH |

| ~130 - 135 | C3-H |

| ~38 - 42 | N1-CH₃ |

Solvent: DMSO-d₆. Reference: Solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch[1][2] |

| ~1360 - 1320 | Strong | Symmetric NO₂ stretch[1][2] |

| ~1300 - 1200 | Medium | C-N stretch |

| ~1100 - 1000 | Medium | C-O stretch |

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 171 | [M]⁺ (Molecular ion) |

| 154 | [M-OH]⁺ |

| 125 | [M-NO₂]⁺ |

| 126 | [M-COOH]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, with options for Electron Ionization (EI) or Electrospray Ionization (ESI).

-

EI-MS Parameters:

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Electron energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

ESI-MS Parameters:

-

Infuse the sample solution directly into the ESI source.

-

Optimize spray voltage, capillary temperature, and gas flows for maximum ion intensity.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300 amu). For detailed structural analysis, tandem MS (MS/MS) can be performed on the molecular ion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Potential Biological Activities of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. While direct and extensive biological data for this specific molecule are not widely published, its structural motifs—the pyrazole ring, the nitro group, and the carboxylic acid—are present in numerous compounds with well-documented pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the established bioactivities of its close chemical relatives and derivatives. This analysis aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this and related pyrazole compounds.

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The presence of a nitro group can further modulate the biological and physicochemical properties of the parent molecule, often enhancing its activity. This whitepaper will delve into the potential therapeutic applications of this compound based on the activities of structurally analogous compounds, provide an overview of relevant experimental protocols, and present this information in a structured format for ease of comparison and further investigation.

Inferred Biological Activities from Structurally Related Compounds

The biological potential of this compound can be inferred from the activities of various pyrazole derivatives. The following sections summarize these potential activities, supported by data from related compounds.

Anticancer Activity

Pyrazole derivatives are widely investigated for their anticancer properties.[1][2] For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines.[4] One compound from this series was shown to induce cell cycle arrest at the G0/G1 interphase.[4] While this example does not contain a nitro group, it highlights the potential of the pyrazole-5-carboxylic acid scaffold in oncology. The derivative, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, which is directly synthesized from the topic compound, has been noted for its potential anticancer properties.[5]

Anti-inflammatory Activity

Anti-inflammatory effects are a hallmark of many pyrazole-containing compounds, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[6] Novel pyrazole-3-carboxylic acid derivatives have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[7][8] The general anti-inflammatory potential of pyrazole derivatives suggests that this compound could be a candidate for similar activity.

Antimicrobial Activity

The pyrazole scaffold is a constituent of many antimicrobial agents.[2][9] Specifically, a pyrazole derivative possessing a nitro group was reported to exhibit antimicrobial activity against Bacillus cereus, a Gram-positive bacterium, with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL.[2] Furthermore, certain pyrazole-3-carboxylic acid derivatives have demonstrated remarkable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][9] These findings suggest a strong potential for this compound to possess antimicrobial properties.

Enzyme Inhibition

The structural features of this compound suggest its potential as an enzyme inhibitor. For example, this compound is a known intermediate in the synthesis of sildenafil analogues, which are phosphodiesterase 5 (PDE5) inhibitors.[10][11][12] Additionally, a patent application describes pyrazole compounds, including this compound, as having Glycogen Synthase Kinase 3 (GSK-3) inhibitory activity, which is relevant for metabolic disorders like diabetes.[13]

Quantitative Data from Related Pyrazole Derivatives

To provide a comparative perspective, the following table summarizes quantitative biological activity data for various pyrazole derivatives that are structurally related to this compound.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |

| Pyrazole-5-carboxamide derivatives | Anticancer | A549 cell line | Significant inhibition at 10 µM | [1] |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives | Anticancer | A549 cell growth | IC50 = 26 µM | [1] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Anticancer | Antitumor activity with growth inhibition | IC50 = 49.85 μM | [1] |

| Nitro-substituted pyrazole derivative | Antimicrobial | Bacillus cereus | MIC = 128 μg/mL | [2] |

| Pyrazole-3-carboxylic acid derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Significant activity compared to indomethacin | [7] |

| 1H-pyrazole-4-carboxylic acid ethyl esters | Chemotaxis inhibition | fMLP-OMe induced chemotaxis | IC50 = 0.19–2 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the potential biological activities of this compound. Below are representative experimental protocols for key assays, based on methodologies reported for related pyrazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening anti-inflammatory drugs.

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Workflows and Pathways

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Figure 1: Workflow for MTT Assay to determine anticancer activity.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]

- 13. US20090156582A1 - Pyrazole Compound - Google Patents [patents.google.com]

An In-depth Technical Guide on 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, its derivatives, and analogues. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and phosphodiesterase 5 (PDE5) inhibitory effects. This document details the synthesis, characterization, and biological evaluation of this class of compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating relevant biological pathways and workflows using Graphviz diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the nitropyrazole core.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile scaffolds in drug design. The introduction of a nitro group and a carboxylic acid moiety, as in this compound, significantly influences the molecule's physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's reactivity and potential as a pharmacophore. This guide focuses on the synthesis, characterization, and known biological activities of the parent compound and its key derivatives, providing a foundational understanding for further research and development.

Chemical Synthesis

The synthesis of this compound and its derivatives typically follows a multi-step pathway involving the construction of the pyrazole ring, followed by functional group manipulations such as nitration and hydrolysis. A general synthetic strategy is outlined below.

Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid Precursor

The initial step involves the synthesis of a suitable pyrazole precursor, such as methyl 1-methyl-1H-pyrazole-5-carboxylate. This can be achieved through the condensation of a β-ketoester or a similar three-carbon building block with methylhydrazine.

Nitration of the Pyrazole Ring

The subsequent step is the regioselective nitration of the pyrazole ring at the C4 position. This is a crucial step, and the reaction conditions must be carefully controlled to achieve the desired isomer.

Hydrolysis of the Ester

The final step in the synthesis of the parent acid is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.

Synthesis of Analogues

Derivatives such as amides and esters can be synthesized from the parent carboxylic acid or the ester intermediate through standard functional group interconversion reactions. For instance, the carboxamide can be prepared by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with ammonia or an appropriate amine.

Physicochemical and Spectroscopic Data

While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, data for its close analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, and its methyl ester derivative are presented below for comparative purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | 213.19 | >107 | 1.45 |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C₆H₇N₃O₄ | 185.14 | Not available | Not available |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | 212.21 | Not available | Not available |

Spectroscopic Data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: [1]

-

¹H NMR (CDCl₃): δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)

-

¹³C NMR (CDCl₃): δ 158.58 (C=O), 149.81 (NO₂-bearing C)

Biological Activities and Therapeutic Potential

Derivatives of nitropyrazole carboxylic acids have shown promise in several therapeutic areas. The primary activities investigated for this class of compounds are anticancer, antibacterial, and PDE5 inhibition.

Anticancer Activity

Numerous pyrazole derivatives have been reported to exhibit significant anticancer activity against various cancer cell lines.[2][3] The proposed mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Antibacterial Activity

The pyrazole scaffold is also a key feature in several antibacterial agents.[4] Nitropyrazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Phosphodiesterase 5 (PDE5) Inhibition

A significant application of pyrazole derivatives is in the inhibition of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels. Sildenafil, a well-known PDE5 inhibitor, features a pyrazolopyrimidinone core. The 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of Sildenafil.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

General Synthetic Protocol: Three-Step Synthesis of this compound

References

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action Theories of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a scaffold in medicinal chemistry. While a definitive, singular mechanism of action has not been fully elucidated, emerging research and patent literature suggest several compelling theories, primarily centering on its potential as an inhibitor of key cellular signaling enzymes. This technical guide synthesizes the current understanding of the compound's biological activities, offering insights into its theoretical mechanisms of action, relevant experimental protocols, and potential therapeutic applications.

Overview of Biological Activity

Derivatives of this compound have been associated with a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, the most specific hypothesis regarding its mechanism of action points towards the inhibition of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various pathologies such as diabetes and neurodegenerative diseases.[2] The compound also serves as a crucial intermediate in the synthesis of novel DNA polymerase IIIC inhibitors, suggesting its structural motifs are amenable to targeting bacterial replication machinery.[3]

Quantitative Data Summary

Currently, publicly available quantitative data on the direct biological activity of this compound is limited. The primary role of this compound in the cited literature is often as a precursor or intermediate in the synthesis of other pharmacologically active molecules.

| Compound | Target | Activity | Application | Reference |

| Pyrazole Compounds (General Class) | Glycogen Synthase Kinase 3 (GSK-3) | Inhibitory Activity | Diabetes, Neurodegenerative Diseases | [2] |

| Derivatives | DNA Polymerase IIIC | Inhibition | Antibacterial | [3] |

Note: This table reflects the activities of the broader class of pyrazole compounds or derivatives, as specific quantitative data for this compound itself is not detailed in the provided search results.

Core Mechanism of Action Theory: GSK-3 Inhibition

The most prominent theory for the mechanism of action of pyrazole compounds, including this compound, is the inhibition of Glycogen Synthase Kinase 3 (GSK-3).[2] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to insulin resistance in diabetes and the progression of neurodegenerative disorders.

The insulin signaling pathway negatively regulates GSK-3.[2] Inhibition of GSK-3 by a compound like this compound could mimic aspects of insulin signaling, making it a potential therapeutic strategy for conditions characterized by impaired insulin function.

Caption: Proposed inhibitory action on the GSK-3 signaling pathway.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the search results, standard methodologies would be employed to validate the proposed mechanisms of action.

Objective: To determine the in vitro inhibitory activity of the compound against GSK-3.

Methodology:

-

Reagents and Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A reaction mixture is prepared containing GSK-3β, the substrate peptide, and varying concentrations of this compound (or a suitable solvent control).

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is plotted against the compound concentration to determine the IC50 value, representing the concentration at which 50% of GSK-3 activity is inhibited.

Objective: To assess the effect of the compound on downstream markers of the insulin signaling pathway in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period. A positive control (e.g., insulin) and a negative control (vehicle) are included.

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of GSK-3 (at the inhibitory site) and total GSK-3, as well as phosphorylated and total Akt.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

Data Analysis: The ratio of phosphorylated to total protein is quantified to determine the extent of pathway activation or inhibition.

Caption: A general workflow for validating the GSK-3 inhibition hypothesis.

Conclusion and Future Directions

The current body of evidence suggests that this compound holds promise as a chemical entity, with its most compelling, albeit theoretical, mechanism of action being the inhibition of GSK-3. This hypothesis is supported by patent literature that places pyrazole compounds within the context of treating metabolic and neurodegenerative diseases.[2] Further research is imperative to validate these theories through rigorous in vitro and in cellulo experimentation, as outlined in the proposed protocols. Elucidating the precise molecular interactions and confirming the downstream cellular effects will be crucial steps in transitioning this compound from a theoretical scaffold to a potential therapeutic lead.

References

A Comprehensive Technical Review of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid and its Analogue

Disclaimer: Scientific literature on the specific compound 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is exceptionally scarce. Publicly available databases and research articles do not provide sufficient information for a detailed technical guide on its synthesis, properties, and biological activity. However, a closely related analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , is extensively documented due to its crucial role as a key intermediate in the synthesis of Sildenafil (Viagra™).

This guide will, therefore, focus on this well-characterized analogue to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry and significance of this class of compounds. The data and protocols presented herein pertain to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

Physicochemical and Spectroscopic Data

The quantitative data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid are summarized below, providing a clear reference for its identification and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 139756-00-6 | [1] |

| Molecular Formula | C₈H₁₁N₃O₄ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| IUPAC Name | 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid | [1] |

| Appearance | White solid |[2] |

Table 2: Spectroscopic Data

| Technique | Data (Solvent: CDCl₃) | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ = 0.99–1.03 (t, J= 8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J = 8.0Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1 H, COOH) | [2] |

| ¹³C NMR (100 MHz) | δ = 158.58, 149.81, 132.33, 130.87, 40.63, 29.08, 21.25, 13.79 | [2] |

| IR (KBr) | 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) |[3] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [2][3] |

| Unit Cell Dimensions | a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, β = 101.181(11)° | [2][3] |

| Volume (V) | 1047.6(6) ų | [2] |

| Z | 4 |[2] |

Synthesis and Experimental Protocols

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is synthesized via the electrophilic nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2][3][4]

Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Reagents and Materials:

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol)

-

65% Concentrated Nitric Acid (120 mL)

-

98% Concentrated Sulfuric Acid (180 mL)

-

Ice water (200 mL)

-

Acetone for crystallization

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol).[2]

-

Heat the reaction mixture to 100 °C. The reaction is exothermic and requires careful temperature control.[2][5]

-

After the reaction is complete (monitored by an appropriate method such as TLC), pour the mixture into ice water (200 mL).[2]

-

A white precipitate of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid will form.[2]

-

Collect the solid precipitate by vacuum filtration.[2]

-

Purify the crude product by crystallization from acetone to yield the final product.[2]

Role in Sildenafil Synthesis

The primary significance of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is its role as a key building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7]

The synthetic pathway involves the following key transformations of the title compound's analogue:

-

Amidation: The carboxylic acid is converted to its corresponding carboxamide, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This is typically achieved using refluxing thionyl chloride followed by ammonium hydroxide.[7]

-

Reduction: The nitro group of the carboxamide is then reduced to an amino group, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The commercial route for this step often employs catalytic hydrogenation (H₂ over palladium catalyst), which is cleaner than older methods using reagents like SnCl₂ and HCl.[6][8]

This amino pyrazole derivative is a crucial component that is subsequently cyclized with another fragment to form the core pyrazolopyrimidinone structure of Sildenafil.

Biological Significance of the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[9][10][11] Its presence in a wide array of therapeutic agents highlights its importance for drug design and development.

-

Diverse Pharmacological Activities: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidepressant effects.[10][12][13]

-

Clinically Used Drugs: Several well-known drugs feature a pyrazole core, such as the anti-inflammatory drug Celecoxib , the analgesic Difenamizole , and the anti-obesity drug Rimonabant .[10]

-

Structural Versatility: The pyrazole ring's structure allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[9]

The investigation of compounds like this compound and its analogues is driven by the proven therapeutic potential of the pyrazole nucleus.[12] These molecules serve as valuable intermediates for creating more complex derivatives with potentially novel or enhanced biological activities.

References

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Disclaimer: Specific quantitative toxicological and physical hazard data for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 92534-69-5) is not extensively available in public literature. The following guide is based on available data, information from structurally similar compounds, and established best practices for handling potentially hazardous research chemicals. Researchers should always perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes known and predicted properties.

| Property | Value | Reference |

| CAS Number | 92534-69-5 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₄ | [1][2][3] |

| Molecular Weight | 171.11 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160-161°C | [1] |

| Boiling Point (Predicted) | 399.0 ± 27.0 °C | [1] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.10 ± 0.50 | [1] |

Hazard Identification and GHS Classification

While a definitive, experimentally verified GHS classification for this specific compound is not widely published, data from suppliers and structurally related nitro-pyrazole compounds suggest the following potential hazards. The presence of the nitro group may also confer energetic properties, and the compound should be handled with this potential in mind.

Potential GHS Classification:

-

Pictograms: GHS06 (Skull and Crossbones), GHS09 (Environment)

-

Signal Word: Danger

-

Potential Hazard Statements:

-

Inferred Hazards from Similar Compounds:

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Engineering Controls

-

All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full coverage of legs and arms.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should be removed and laundered separately before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

General Advice: In case of exposure, immediately seek medical attention and show the safety data sheet to the attending physician.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Disposal Procedures

Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleaning materials for disposal as hazardous waste.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's EHS department or emergency response team for assistance.

-

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Synthesis Example

The following is a literature-described method for the synthesis of this compound.[1] This protocol illustrates a practical scenario for handling the compound's precursor and the product itself, emphasizing the required safety measures at each step.

Materials and Reagents

-

1-Methyl-1H-pyrazole-5-carboxylic acid

-

Fuming sulfuric acid

-

Fuming nitric acid

-

Crushed ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Nitrating Mixture Preparation: Under strict temperature control (ice bath), slowly add fuming sulfuric acid to fuming nitric acid in the flask.

-

Addition of Starting Material: Add 1-methyl-1H-pyrazole-5-carboxylic acid in small portions to the nitrating mixture, ensuring the internal temperature does not exceed 60°C.

-